molecular formula C17H13NO4 B5847744 Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B5847744
M. Wt: 295.29 g/mol
InChI Key: NJGBTZWLSFNSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly in the field of anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the coupling of a phenyl benzoate derivative with a pyrrolidine-2,5-dione moiety. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential anticonvulsant properties.

    Medicine: Explored as a candidate for new therapeutic agents, particularly in the treatment of epilepsy and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other pyrrolidine-2,5-dione derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and potential therapeutic applications. This compound is unique in its specific interaction with calcium channels and its potential use in epilepsy treatment .

Properties

IUPAC Name

phenyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-9-10-16(20)18(15)13-6-4-5-12(11-13)17(21)22-14-7-2-1-3-8-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGBTZWLSFNSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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